(4-Chloro-3-fluorophenyl)methanesulfonyl chloride
Overview
Description
(4-Chloro-3-fluorophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5Cl2FO2S and a molecular weight of 243.09 g/mol . It is commonly used in organic synthesis due to its reactivity and ability to introduce sulfonyl chloride groups into molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-fluorophenyl)methanesulfonyl chloride typically involves the reaction of (4-Chloro-3-fluorophenyl)methanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-fluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the sulfonyl chloride group with other functional groups.
Oxidation and Reduction Reactions: It can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and reducing agents. Typical reaction conditions involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, reactions with amines can produce sulfonamide derivatives .
Scientific Research Applications
(4-Chloro-3-fluorophenyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-3-fluorophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It can react with nucleophiles to form covalent bonds, introducing sulfonyl chloride groups into target molecules. This reactivity is utilized in various synthetic applications to modify the structure and properties of molecules .
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-3-methylphenyl)methanesulfonyl chloride
- (4-chloro-2-fluorophenyl)methanesulfonyl chloride
- (4-Chloro-3-fluorophenyl)acetonitrile
Uniqueness
(4-Chloro-3-fluorophenyl)methanesulfonyl chloride is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and the properties of the products formed from its reactions .
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO2S/c8-6-2-1-5(3-7(6)10)4-13(9,11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEHUQCOCRZIMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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